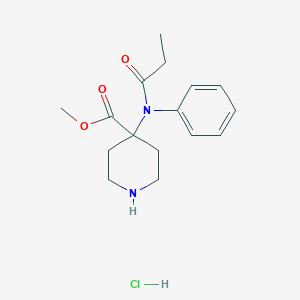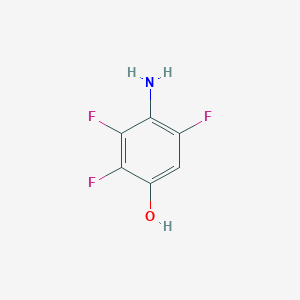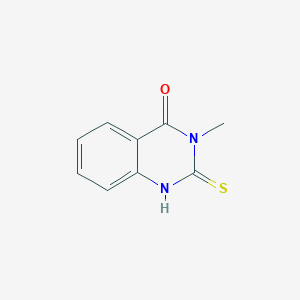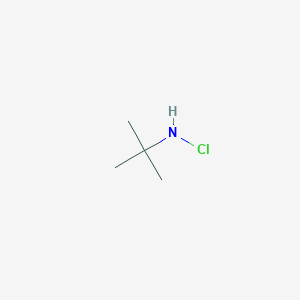
2-Propanamine, N-chloro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanamine, N-chloro-2-methyl- is a chemical compound that has found important applications in scientific research. It is a derivative of the organic compound isopropylamine and is commonly used as a reagent in various chemical reactions.
Aplicaciones Científicas De Investigación
2-Propanamine, N-chloro-2-methyl- is widely used in scientific research as a reagent in various chemical reactions. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the preparation of polymers, surfactants, and dyes.
Mecanismo De Acción
The mechanism of action of 2-Propanamine, N-chloro-2-methyl- is not well understood. However, it is believed that the compound acts as a chlorinating agent, reacting with various organic compounds to form chlorinated derivatives.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Propanamine, N-chloro-2-methyl-. However, it is known to be a potent irritant and can cause skin and eye irritation on contact. It is also toxic when ingested or inhaled and can cause respiratory distress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Propanamine, N-chloro-2-methyl- in lab experiments is its high reactivity. It can react with a wide range of organic compounds, making it a versatile reagent. However, its toxicity and potential for skin and eye irritation make it challenging to handle safely.
Direcciones Futuras
There are several potential future directions for research involving 2-Propanamine, N-chloro-2-methyl-. One area of interest is the development of safer and more efficient synthesis methods for the compound. Another potential area of research is the exploration of its use as a chlorinating agent in the synthesis of novel organic compounds. Additionally, further studies are needed to understand its mechanism of action and potential applications in various fields of chemistry.
Conclusion:
In conclusion, 2-Propanamine, N-chloro-2-methyl- is a chemical compound that has found important applications in scientific research. Its high reactivity and versatility make it a valuable reagent in various chemical reactions. However, its toxicity and potential for skin and eye irritation make it challenging to handle safely. Further research is needed to explore its potential applications and develop safer synthesis methods.
Métodos De Síntesis
The synthesis of 2-Propanamine, N-chloro-2-methyl- involves the reaction between isopropylamine and sodium hypochlorite. The reaction occurs in the presence of hydrochloric acid and is carried out at low temperatures. The product obtained is a yellow liquid that is soluble in water and has a pungent odor.
Propiedades
Número CAS |
10218-88-9 |
|---|---|
Nombre del producto |
2-Propanamine, N-chloro-2-methyl- |
Fórmula molecular |
C4H10ClN |
Peso molecular |
107.58 g/mol |
Nombre IUPAC |
N-chloro-2-methylpropan-2-amine |
InChI |
InChI=1S/C4H10ClN/c1-4(2,3)6-5/h6H,1-3H3 |
Clave InChI |
XFFUBBGUJSBONN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCl |
SMILES canónico |
CC(C)(C)NCl |
Otros números CAS |
10218-88-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



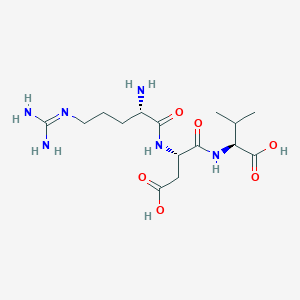

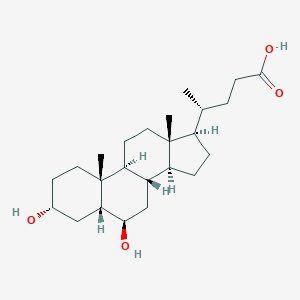
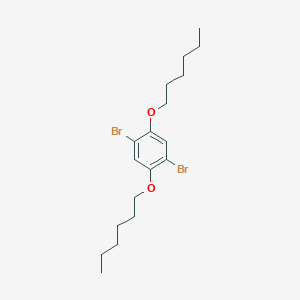
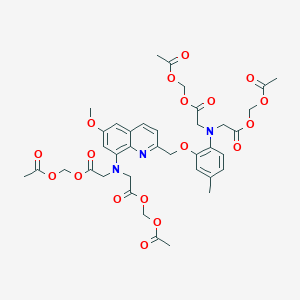
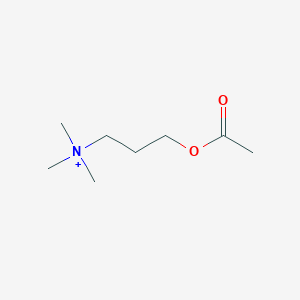
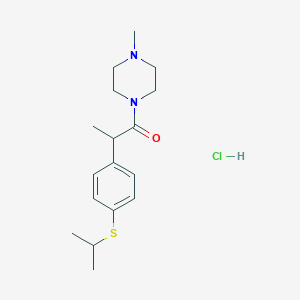
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
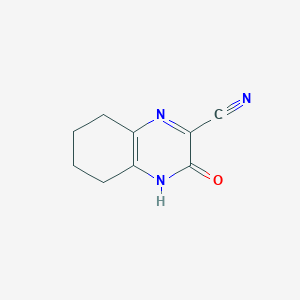
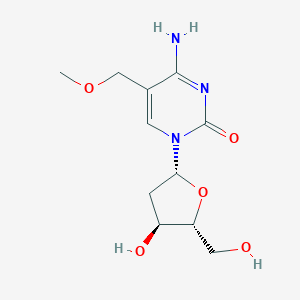
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
